
3-(((4-Chlorophenyl)thio)(p-tolyl)amino)-2,3-dihydrothiophene 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(((4-Chlorophenyl)thio)(p-tolyl)amino)-2,3-dihydrothiophene 1,1-dioxide, also known as CPDT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
科学的研究の応用
Facile Synthesis and Chemical Equivalency
A study demonstrates the synthesis of 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide as a precursor for producing derivatives through alkylation and SO2 loss upon heating. This process highlights its utility as a synthetic equivalent for further chemical modifications (T. Chou & Chung‐Ying Tsai, 1991).
Michael Addition Reactions
Another research focuses on the Michael additions of oxygen and sulfur nucleophiles to specific thiophene derivatives, leading to the formation of alkylthio- and alkoxy-substituted thiophenes. This study underscores the reactivity of such compounds in nucleophilic addition reactions (T. Otani et al., 2000).
Conjugated Conductive Polymers
Research into 3-substituted polythiophenes and poly(4-methylthiophenes) reveals the synthesis of conductive polymers with potential applications in electronics and materials science. These studies explore the effect of substituents on the polymerization process and the resulting properties of the polymers (S. Chen & Chang-Chih Tsai, 1993).
Corrosion Inhibition
A detailed study on the corrosion inhibition performance of thiophene derivatives on iron surfaces demonstrates the potential of these compounds in protecting metals from corrosion. Quantum chemical parameters and molecular dynamics simulations provide insight into the interactions between the inhibitors and the metal surface (S. Kaya et al., 2016).
Polymerization and Material Properties
Research on the polymerization of terthiophene derivatives carrying aromatic substituents discusses the influence of these substituents on the polymerizability and properties of the resulting polymers. This study indicates the potential of such materials in the development of new polymeric materials (C. Visy et al., 1994).
特性
IUPAC Name |
N-(4-chlorophenyl)sulfanyl-N-(4-methylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2S2/c1-13-2-6-15(7-3-13)19(16-10-11-23(20,21)12-16)22-17-8-4-14(18)5-9-17/h2-11,16H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJYQELDQXHZCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[2-(2-Methylphenyl)pyrazol-3-YL]-2-phenylethenesulfonamide](/img/structure/B2520202.png)

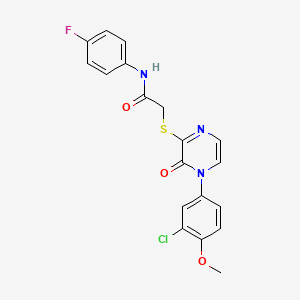
![(E)-1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2520207.png)

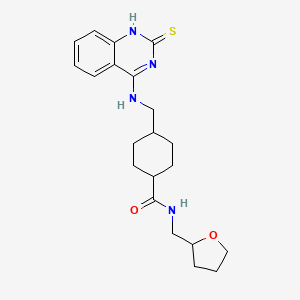
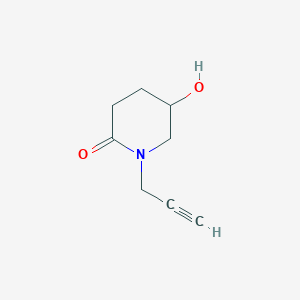
![N-(4-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2520214.png)
![N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2520216.png)
![tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B2520217.png)
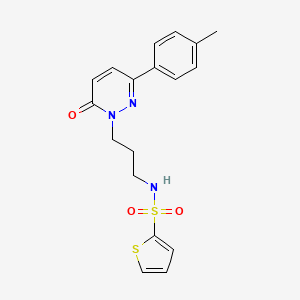
![7-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2520221.png)
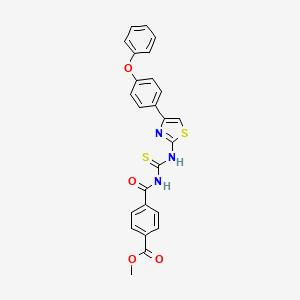
![3-(2-methoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2520224.png)